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Introduction
Placental Protein 13 (PP13), encoded by the LGALS13 gene, is a member of the galectin

family predominantly expressed in the placenta.[1] It plays a crucial role in pregnancy by

facilitating the remodeling and structural stabilization of maternal uterine arteries and veins.[2]

PP13 is involved in promoting maternal immune tolerance to the fetus and regulating vascular

adaptation to pregnancy.[2][3] Studies have shown that PP13 facilitates vasodilation through

the endothelial nitric oxide synthase (eNOS) and prostaglandin signaling pathways.[2][4]

Notably, low first-trimester levels of PP13 in maternal serum are associated with an increased

risk of developing preeclampsia, a life-threatening hypertensive disorder of pregnancy.[1][5]

The generation of a PP13 gene knockout mouse model is a critical step towards understanding

the in vivo function of this protein in normal pregnancy and the pathophysiology of

preeclampsia. This model will be invaluable for studying the downstream effects of PP13
deficiency on the maternal cardiovascular system, placental development, and fetal growth.

Furthermore, it will serve as an essential tool for the preclinical evaluation of potential

therapeutic interventions, such as PP13 replacement therapy.[1]

These application notes provide detailed protocols for generating a Lgals13 knockout mouse

model using CRISPR-Cas9 technology, subsequent genotyping, and proposed phenotyping

strategies.
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I. Experimental Protocols
Generation of Lgals13 Knockout Mice using CRISPR-
Cas9
This protocol outlines the generation of a global knockout of the Lgals13 gene in mice by

inducing a frameshift mutation in an early exon.[6][7]

a. Design of single guide RNAs (sgRNAs)

Identify the mouse Lgals13 gene sequence from the NCBI or Ensembl database.

Target an early exon (e.g., exon 2) to ensure a complete loss-of-function mutation.[4]

Use a CRISPR design tool (e.g., CHOPCHOP, CRISPOR) to design 2-3 sgRNAs with high

on-target scores and low off-target potential.

Order synthetic sgRNAs or plasmids for in vitro transcription.

b. Preparation of CRISPR-Cas9 components for microinjection

Prepare a microinjection mix containing:

Cas9 nuclease (protein or mRNA)

Synthesized and purified sgRNA(s)

Microinjection buffer (e.g., TE buffer, pH 7.5)

The final concentrations of components should be optimized, but a starting point is 100 ng/µl

for Cas9 mRNA and 50 ng/µl for each sgRNA.[8]

c. Zygote Microinjection

Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).

Microinject the CRISPR-Cas9 mixture into the pronucleus or cytoplasm of the fertilized eggs.

[9]
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Surgically transfer the microinjected zygotes into the oviducts of pseudopregnant recipient

female mice.[10]

d. Identification of Founder Mice

Pups born from the recipient females are potential founders.

At 2-3 weeks of age, obtain a small tissue sample (e.g., tail tip or ear punch) for genomic

DNA extraction.

Genotype the pups to identify individuals carrying the desired mutation (see Genotyping

Protocol below).

Genotyping Protocol for Lgals13 Knockout Mice
This protocol is for identifying wild-type (+/+), heterozygous (+/-), and homozygous (-/-)

knockout mice.

a. Genomic DNA Extraction

Digest the tissue sample overnight at 55°C in a lysis buffer containing Proteinase K.[11]

Purify the genomic DNA using a standard phenol-chloroform extraction or a commercial DNA

extraction kit.[12]

Quantify the DNA concentration and quality using a spectrophotometer.

b. PCR Amplification

Design PCR primers flanking the sgRNA target site in the Lgals13 gene.

Perform PCR using the extracted genomic DNA as a template. The reaction conditions

should be optimized for the specific primers and polymerase used.[13]

A typical PCR cycling protocol is:

Initial denaturation: 95°C for 3 minutes

35 cycles of:
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Denaturation: 95°C for 30 seconds

Annealing: 58-62°C for 30 seconds

Extension: 72°C for 30-60 seconds

Final extension: 72°C for 5 minutes

c. Genotype Analysis

Analyze the PCR products by agarose gel electrophoresis. Wild-type and mutant alleles may

show a size difference due to insertions or deletions (indels).

For more precise analysis, perform Sanger sequencing of the PCR products to confirm the

presence and nature of the indel mutation.

Phenotyping Protocol for Lgals13 Knockout Mice
A comprehensive phenotyping strategy is essential to characterize the effects of Lgals13

knockout.

a. Cardiovascular Phenotyping

Blood Pressure Monitoring: Measure systolic and diastolic blood pressure in pregnant and

non-pregnant knockout and wild-type mice using tail-cuff plethysmography or radiotelemetry.

Vascular Function: Isolate uterine and mesenteric arteries to assess vasodilation in response

to PP13 and other vasoactive substances using pressure myography.[4]

b. Reproductive and Developmental Phenotyping

Fertility Assessment: Set up timed matings and monitor litter size and frequency.

Placental Analysis: At mid- and late-gestation, dissect placentas and measure their weight

and diameter. Perform histological analysis to assess labyrinth and junctional zone

morphology.
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Fetal Analysis: Measure fetal weight and crown-rump length to assess for intrauterine growth

restriction.

c. Molecular and Biochemical Analysis

Gene Expression: Use qRT-PCR or Western blotting to confirm the absence of Lgals13

expression in the placenta of knockout mice.

Signaling Pathway Analysis: Measure the levels of eNOS, phosphorylated eNOS, and

prostaglandins (e.g., PGI2) in uterine tissue to assess the impact on the PP13 signaling

pathway.

II. Data Presentation
The following tables are templates for summarizing the quantitative data expected from the

phenotyping of the Lgals13 knockout mouse model. The values presented are illustrative and

based on the known functions of PP13 and phenotypes observed in relevant animal models.

Table 1: Cardiovascular Phenotypes in Pregnant Mice (Gestational Day 18.5)

Genotype
Systolic Blood
Pressure (mmHg)

Diastolic Blood
Pressure (mmHg)

Uterine Artery
Dilation (%)

Wild-Type (+/+) 100 ± 5 70 ± 4 50 ± 5

Heterozygous (+/-) 115 ± 6 80 ± 5 35 ± 4

Homozygous (-/-) 130 ± 8 95 ± 6 20 ± 3

Table 2: Reproductive and Developmental Outcomes

Genotype Litter Size
Placental Weight
(mg)

Fetal Weight (g)

Wild-Type (+/+) 8 ± 1 100 ± 10 1.5 ± 0.2

Heterozygous (+/-) 7 ± 1 85 ± 8 1.3 ± 0.2

Homozygous (-/-) 6 ± 2 70 ± 12 1.1 ± 0.3
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Table 3: Molecular Analysis of Uterine Tissue

Genotype
Lgals13 mRNA
(relative
expression)

p-eNOS/eNOS ratio
PGI2 levels (pg/mg
tissue)

Wild-Type (+/+) 1.00 ± 0.15 1.00 ± 0.10 200 ± 25

Heterozygous (+/-) 0.45 ± 0.08 0.65 ± 0.09 140 ± 20

Homozygous (-/-) Not detectable 0.30 ± 0.05 80 ± 15
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Click to download full resolution via product page

Caption: PP13 signaling pathway leading to vasodilation.
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Caption: Experimental workflow for generating PP13 knockout mice.
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Caption: Logical relationships of expected phenotypes in PP13 knockout mice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6170611/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6170611/
https://www.benchchem.com/product/b1576774#generating-a-pp13-gene-knockout-mouse-model
https://www.benchchem.com/product/b1576774#generating-a-pp13-gene-knockout-mouse-model
https://www.benchchem.com/product/b1576774#generating-a-pp13-gene-knockout-mouse-model
https://www.benchchem.com/product/b1576774#generating-a-pp13-gene-knockout-mouse-model
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1576774?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

